1-Chloro-3-nitro-5-propoxybenzene
Overview
Description
1-Chloro-3-nitro-5-propoxybenzene is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzene, featuring a chlorine atom, a nitro group, and a propoxy group attached to the benzene ring
Preparation Methods
The synthesis of 1-Chloro-3-nitro-5-propoxybenzene typically involves multi-step organic reactions. One common method is the nitration of 1-chloro-5-propoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-Chloro-3-nitro-5-propoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-chloro-3-amino-5-propoxybenzene .
Scientific Research Applications
1-Chloro-3-nitro-5-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-nitro-5-propoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
1-Chloro-3-nitro-5-propoxybenzene can be compared with other nitrobenzene derivatives such as:
1-Chloro-3-nitrobenzene: Lacks the propoxy group, making it less hydrophobic and potentially less bioactive.
1-Chloro-4-nitrobenzene: The nitro group is in a different position, affecting its reactivity and interactions with other molecules.
1-Bromo-3-nitro-5-propoxybenzene: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
The presence of the propoxy group in this compound makes it unique, providing additional sites for chemical modification and potentially enhancing its biological activity .
Properties
IUPAC Name |
1-chloro-3-nitro-5-propoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-2-3-14-9-5-7(10)4-8(6-9)11(12)13/h4-6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHPFGSXEJKICM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290075 | |
Record name | Benzene, 1-chloro-3-nitro-5-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881321-76-1 | |
Record name | Benzene, 1-chloro-3-nitro-5-propoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881321-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-nitro-5-propoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901290075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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